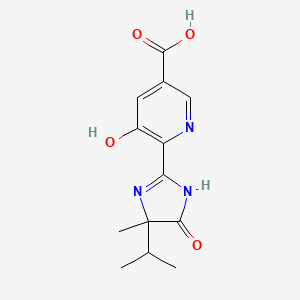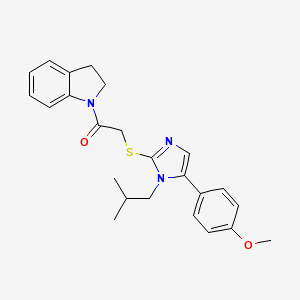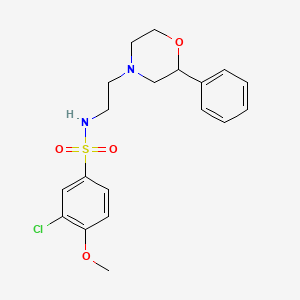
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is a sulfonamide derivative that has shown promising results in various studies.
Mechanism of Action
Target of Action
Related compounds have been reported to stimulate collagen production , suggesting that this compound may also interact with collagen or related proteins.
Mode of Action
It’s worth noting that the compound’s structure suggests it may undergo various organic reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Result of Action
The N-substituted sulfonyloxybenzylamines, a group to which this compound belongs, are believed to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production . This suggests that the compound may have a beneficial effect on skin health and appearance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide in lab experiments is its potency and specificity. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, and its mechanism of action is well understood. However, the compound is relatively expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the research on 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors. Another area of research is the investigation of the compound's potential applications in other diseases, such as arthritis and diabetes. Additionally, the development of new synthesis methods that are more cost-effective and environmentally friendly is an area of interest.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies. The compound has potent anticancer activity, exhibits anti-inflammatory and analgesic effects, and has potential applications in other diseases. The synthesis method is relatively straightforward, and the compound's mechanism of action is well understood. However, the compound is relatively expensive and may not be readily available in some labs. Future research directions include the development of more potent and selective CA IX inhibitors, investigation of the compound's potential applications in other diseases, and the development of new synthesis methods.
Synthesis Methods
The synthesis method of 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has been extensively studied for its potential applications in biomedical research. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYOFVAILHMQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

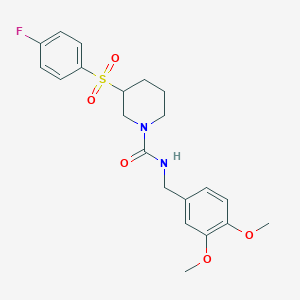
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)
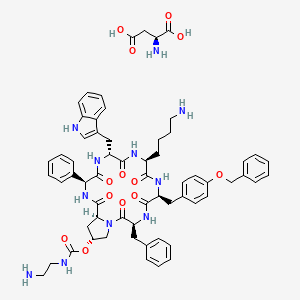
![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)
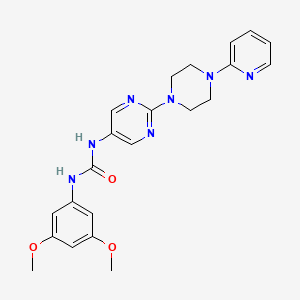
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)

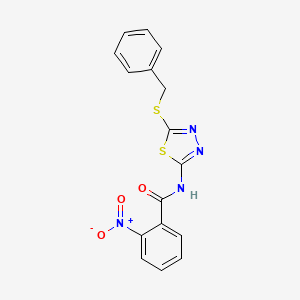
![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)

![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)
![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
